molecular formula C16H17ClN2O B2811736 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide CAS No. 866042-77-5

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide

カタログ番号: B2811736
CAS番号: 866042-77-5
分子量: 288.78
InChIキー: UXULGYVZMAYQSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-Chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide is a synthetic benzamide derivative characterized by a 2-chloro-6-(1H-pyrrol-1-yl)benzyl group linked to a 3-methyl-2-butenamide moiety. Pyrrole-containing compounds are known for their roles in drug design due to their hydrogen-bonding capabilities and aromatic π-system interactions with biological targets .

特性

IUPAC Name

N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-12(2)10-16(20)18-11-13-14(17)6-5-7-15(13)19-8-3-4-9-19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXULGYVZMAYQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

化学反応の分析

Types of Reactions

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

作用機序

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide, comparisons are drawn with analogous compounds, focusing on structural motifs, synthetic strategies, and inferred pharmacological profiles.

Substituent Effects: Pyrrole vs. Pyrimidine Derivatives

The compound in , N-[2-chloro-6-(4-chloro-6-methoxypyrimidin-2-ylsulfanyl)benzyl]-3,4-dimethyl-aniline, shares a benzyl backbone but replaces the pyrrole group with a pyrimidine-thioether system. Key differences include:

Feature Target Compound Compound
Aromatic Substituent 1H-pyrrol-1-yl (electron-rich heterocycle) 4-chloro-6-methoxypyrimidin-2-ylsulfanyl (electron-deficient heterocycle)
Functional Group Butenamide (α,β-unsaturated amide) Aniline (aromatic amine)
Synthetic Route Likely involves pyrrole coupling Thioether formation via NaH-mediated reaction
Biological Relevance Potential kinase inhibition (inferred) Anticancer/antimicrobial (e.g., Gleevec, sulfadiazine analogs)

The pyrrole group in the target compound may enhance π-π stacking interactions compared to the pyrimidine-thioether in , which is more polar and capable of hydrogen bonding via its nitrogen atoms.

α,β-Unsaturated Amide vs. Aniline Derivatives

The butenamide group in the target compound introduces an electrophilic α,β-unsaturated system, which is absent in the aniline derivative of . This structural feature is common in covalent inhibitors (e.g., Michael acceptors targeting cysteine residues) and may confer distinct reactivity or metabolic stability .

Halogenation Patterns

Both compounds feature a 2-chloro substituent on the benzyl ring, which typically enhances lipophilicity and bioavailability.

Q & A

Q. What are the critical steps in designing a synthetic route for N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide?

  • Methodological Answer : A viable synthetic route involves:
  • Step 1 : Benzylamine precursor functionalization. Introduce the 1H-pyrrole moiety via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to the chlorinated benzene ring .
  • Step 2 : Amide bond formation. React the benzylamine intermediate with 3-methyl-2-butenoyl chloride under anhydrous conditions (e.g., CH₂Cl₂, pyridine) to ensure high yield .
  • Step 3 : Purification. Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How can researchers verify the structural integrity and purity of the compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, benzyl CH₂ at δ 4.5–4.7 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₈ClN₂O: 325.1104).
  • Chromatography :
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer :
  • Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation.
  • Avoid prolonged exposure to moisture; use desiccants in storage containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s bioactivity?

  • Methodological Answer :
  • Core Modifications :
Variation SiteExample ModificationsAssay Type
Pyrrole ringSubstituent addition (e.g., Cl, F)In vitro enzyme inhibition
Benzyl groupHalogen replacement (e.g., Br vs. Cl)Cell-based cytotoxicity
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs .

Q. How should researchers resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Replicate Studies : Ensure consistency in assay conditions (e.g., cell line, incubation time, solvent controls) .
  • Orthogonal Assays : Cross-validate using complementary methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetics) .
  • Meta-Analysis : Compare data across studies with standardized metrics (e.g., IC₅₀ normalized to positive controls) .

Q. What strategies improve reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Optimization Table :
StepParameterOptimal ConditionYield Improvement
AmidationSolventCH₂Cl₂ over THF+15%
CouplingCatalystPd(PPh₃)₄ (5 mol%)+20%
  • Workup Adjustments : Use quenching agents (e.g., NaHCO₃ for acidic byproducts) to minimize side reactions .

Q. Which in vitro assays are most suitable for evaluating pharmacological potential?

  • Methodological Answer :
  • Primary Assays :
  • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) via radiometric assays .
  • Cell Viability : Use MTT assay in cancer lines (e.g., HeLa, MCF-7) with 48-hour exposure .
  • Secondary Assays :
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence .

Key Notes

  • Data Contradictions : Cross-reference synthetic yields and bioactivity metrics with peer-reviewed studies to mitigate bias .
  • Safety : Handle chlorinated intermediates in fume hoods; monitor for exothermic reactions during amidation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。